1-(1,3-Thiazol-2-yl)ethane-1,2-diol
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Overview
Description
1-(1,3-Thiazol-2-yl)ethane-1,2-diol is a heterocyclic compound containing a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Thiazol-2-yl)ethane-1,2-diol can be synthesized through several methods. One common method involves the reaction of 2-aminothiazole with glyoxal in the presence of a base. The reaction typically occurs under mild conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Thiazol-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential use in developing new drugs for treating infections and other diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)ethane-1,2-diol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential cellular processes .
Comparison with Similar Compounds
1-(1,3-Thiazol-2-yl)ethane-1,2-diol can be compared with other thiazole derivatives:
1-(1,3-Thiazol-4-yl)ethane-1,2-diol: Similar structure but different substitution pattern on the thiazole ring.
1-(1,3-Thiazol-2-yl)ethan-1-one: Contains a ketone group instead of a diol.
This compound hydrochloride: A salt form with different solubility and stability properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H7NO2S |
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Molecular Weight |
145.18 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C5H7NO2S/c7-3-4(8)5-6-1-2-9-5/h1-2,4,7-8H,3H2 |
InChI Key |
NRQHVNDGGUQYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C(CO)O |
Origin of Product |
United States |
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